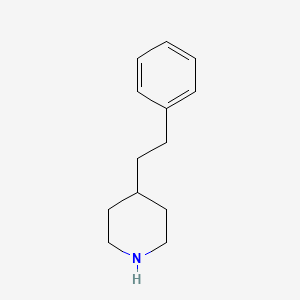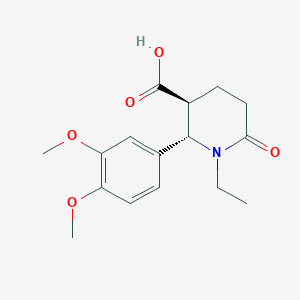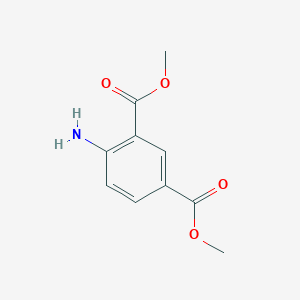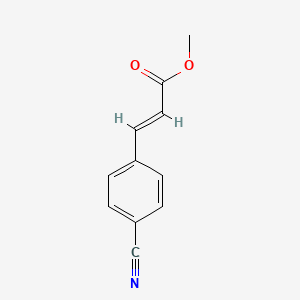
4-Fenilpropilpiperidina
Descripción general
Descripción
4-Phenethylpiperidine is a chemical compound characterized by a benzene ring attached to a piperidine ring
Aplicaciones Científicas De Investigación
4-Phenethylpiperidine has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on biological systems and pathways.
Medicine: 4-Phenethylpiperidine and its derivatives are explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
4-Phenethylpiperidine is a chemical compound that serves as the base structure for a variety of opioids . Its primary targets are the µ-opioid receptors (MOR) , which play a crucial role in pain perception and reward.
Mode of Action
The compound interacts with its targets, the µ-opioid receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events, resulting in the inhibition of pain signals and the production of a euphoric effect.
Biochemical Pathways
The metabolism of 4-Phenethylpiperidine and its analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of 4-Phenethylpiperidine’s action are primarily related to its interaction with the µ-opioid receptors. Activation of these receptors leads to a decrease in the perception of pain and can produce a euphoric effect . The extent of mor activation caused by 4-phenethylpiperidine is negligible compared to that exerted by fentanyl .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenethylpiperidine. For instance, changes in the synthesis routes of related compounds, such as fentanyl, in an attempt to circumvent restrictions on previously used precursors, can result in the formation of 4-Phenethylpiperidine . The presence of this compound in illicit drug preparations may indicate a shift in synthesis routes .
Análisis Bioquímico
Biochemical Properties
4-Phenethylpiperidine plays a significant role in biochemical reactions, particularly in the synthesis of fentanyl and related analogs. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the reductive amination of N-phenethyl-4-piperidinone to form 4-Phenethylpiperidine, which is then reacted with propionyl chloride or acetyl chloride to form either fentanyl or acetylfentanyl . The interactions with these enzymes and proteins are crucial for the successful synthesis of these potent opioids.
Cellular Effects
The effects of 4-Phenethylpiperidine on various types of cells and cellular processes are not well-documented. It is known that its presence as a contaminant in fentanyl samples can influence cell function. For example, using a cell-based µ-opioid receptor recruitment assay, it was shown that the extent of MOR activation caused by 100 µM 4-Phenethylpiperidine is comparable to that exerted by a roughly 100,000-fold lower concentration of fentanyl . This suggests that 4-Phenethylpiperidine may have a negligible impact on cell signaling pathways, gene expression, and cellular metabolism compared to fentanyl.
Molecular Mechanism
The molecular mechanism of 4-Phenethylpiperidine involves its role as a precursor in the synthesis of fentanyl and its analogs. It undergoes reductive amination with N-phenethyl-4-piperidinone to form 4-Phenethylpiperidine, which is then reacted with propionyl chloride or acetyl chloride to form fentanyl or acetylfentanyl . This process involves binding interactions with various biomolecules and enzyme activation, which are essential for the successful synthesis of these potent opioids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenethylpiperidine over time have been studied to some extent. It has been found as an impurity in illicit fentanyl preparations, and its presence can be attributed to improper chemical purification . The stability and degradation of 4-Phenethylpiperidine in these settings are crucial for understanding its long-term effects on cellular function. Detailed studies on its temporal effects are limited.
Dosage Effects in Animal Models
The effects of 4-Phenethylpiperidine at different dosages in animal models have not been extensively studied. It is known that fentanyl and its analogs, which are synthesized using 4-Phenethylpiperidine, can have varying effects at different dosages. High doses of these compounds can lead to toxic or adverse effects, including respiratory depression and death
Metabolic Pathways
4-Phenethylpiperidine is involved in the metabolic pathways of fentanyl and its analogs. It undergoes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These metabolic reactions are crucial for the biotransformation of 4-Phenethylpiperidine into its active forms, which can then exert their effects on the body.
Transport and Distribution
It is known that its presence as a contaminant in fentanyl samples can influence its localization and accumulation in the body
Subcellular Localization
It is known that its presence as a contaminant in fentanyl samples can influence its targeting to specific compartments or organelles within cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenethylpiperidine can be synthesized through several methods, including the reduction of 4-phenylpiperidinone using reducing agents such as lithium aluminum hydride (LiAlH4). Another common method involves the reductive amination of phenethylamine with piperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In an industrial setting, the synthesis of 4-Phenethylpiperidine often involves large-scale reductive amination processes, where phenethylamine and piperidine are reacted under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenethylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used to oxidize 4-Phenethylpiperidine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of 4-Phenethylpiperidine can yield 4-phenylpiperidinone.
Reduction: Reduction reactions can produce 4-phenethylpiperidine from its corresponding ketone or amide derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives of 4-Phenethylpiperidine.
Comparación Con Compuestos Similares
4-Phenylpiperidine
N-Phenyl-4-piperidinamine
4-Phenylpiperidinone
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
4-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTPSTRUUZKFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402127 | |
| Record name | 4-phenethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24152-41-8 | |
| Record name | 4-phenethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-phenylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B1365577.png)








![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)

